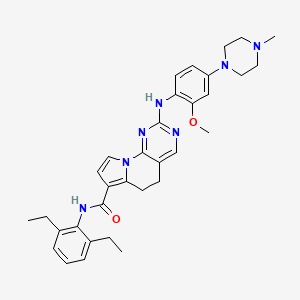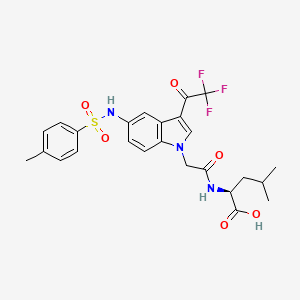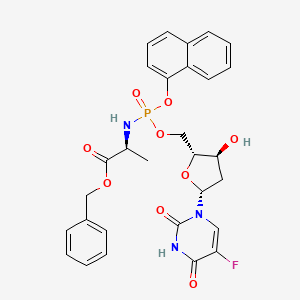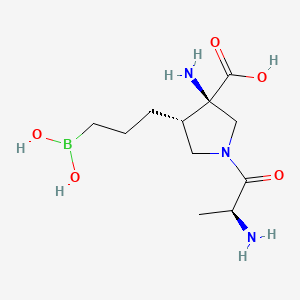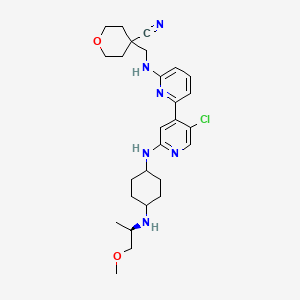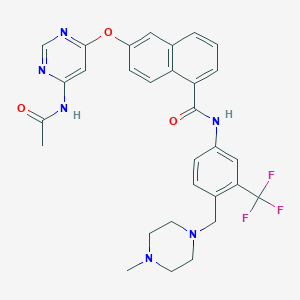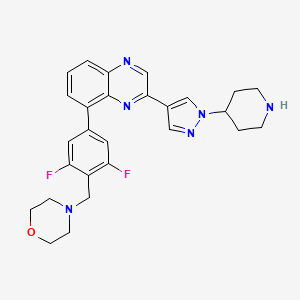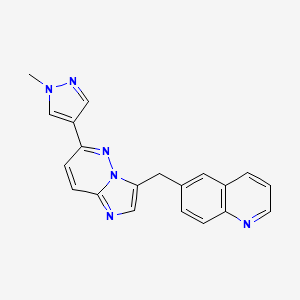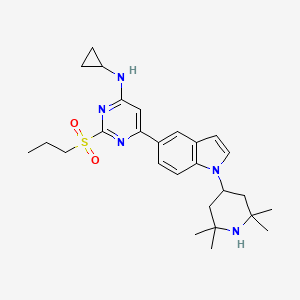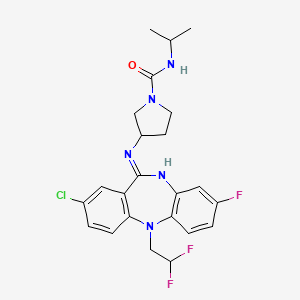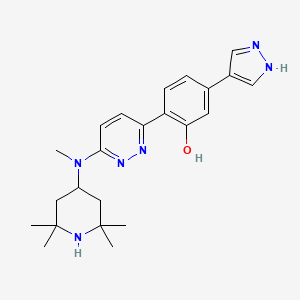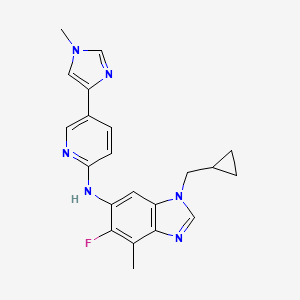
ONO-8590580
Descripción general
Descripción
ONO-8590580 es un compuesto químico novedoso que funciona como un modulador alostérico negativo del receptor de ácido gamma-aminobutírico tipo A que contiene subunidades alfa 5. Este compuesto ha demostrado ser prometedor para mejorar la potenciación a largo plazo y mejorar los déficits cognitivos en modelos preclínicos .
Aplicaciones Científicas De Investigación
ONO-8590580 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la modulación de los receptores de ácido gamma-aminobutírico tipo A.
Biología: El compuesto se utiliza para investigar el papel de los receptores de ácido gamma-aminobutírico tipo A en la memoria y las funciones cognitivas.
Medicina: this compound se está explorando como un posible agente terapéutico para trastornos cognitivos como la enfermedad de Alzheimer.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos que se dirigen a los receptores de ácido gamma-aminobutírico tipo A
Mecanismo De Acción
ONO-8590580 ejerce sus efectos uniéndose a los sitios de unión de benzodiazepinas en los receptores humanos recombinantes de ácido gamma-aminobutírico tipo A que contienen subunidades alfa 5. Esta unión da como resultado la modulación negativa de la actividad del canal de cloruro inducido por el ácido gamma-aminobutírico, lo que lleva a una mayor potenciación a largo plazo y funciones cognitivas mejoradas. El compuesto inhibe selectivamente las corrientes inducidas por el ácido gamma-aminobutírico en células que expresan subunidades humanas recombinantes alfa 5 beta 3 gamma 2 .
Análisis Bioquímico
Biochemical Properties
ONO-8590580 has been shown to bind to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors with a Ki of 7.9 nM . It exhibits functionally selective GABAA α5 negative allosteric modulator (NAM) activity for GABA-induced Cl- channel activity .
Cellular Effects
In cellular models, this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating GABA-induced currents in HEK293 cells expressing GABAA receptors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules. It binds to the benzodiazepine binding sites on recombinant human α5-containing GABAA receptors . This binding leads to a functionally selective inhibition of GABA-induced Cl- channel activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in rat hippocampal slices, tetanus-induced long-term potentiation of CA1 synapse response was significantly augmented in the presence of 300 nM this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, orally administered this compound (1–20 mg/kg) dose-dependently occupied hippocampal GABAA α5 in a range of 40%–90% at 1 hour after intake .
Metabolic Pathways
Given its role as a GABAA α5 negative allosteric modulator, it is likely to interact with enzymes or cofactors involved in GABA metabolism .
Transport and Distribution
It is known that this compound can occupy hippocampal GABAA α5 receptors in a dose-dependent manner, suggesting that it may be transported and distributed to these receptors within cells .
Subcellular Localization
Given its binding to GABAA receptors, it is likely to be localized to the cell membrane where these receptors are typically found .
Métodos De Preparación
La síntesis de ONO-8590580 involucra varios pasos, comenzando con la preparación de la estructura central de benzimidazol. La ruta sintética incluye los siguientes pasos:
Formación del núcleo de benzimidazol: Esto involucra la ciclización de precursores apropiados en condiciones ácidas.
Introducción de los grupos fluoro y metilo: Estos grupos se introducen a través de reacciones selectivas de halogenación y metilación.
Unión de los grupos piridinilo e imidazolilo: Estos grupos se unen a través de reacciones de sustitución nucleofílica.
Purificación final: El compuesto se purifica utilizando técnicas cromatográficas para lograr una alta pureza
Análisis De Reacciones Químicas
ONO-8590580 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas para producir diferentes productos
Comparación Con Compuestos Similares
ONO-8590580 es único en comparación con otros compuestos similares debido a su alta selectividad y potencia para los receptores de ácido gamma-aminobutírico tipo A que contienen subunidades alfa 5. Los compuestos similares incluyen:
L-655,708: Otro modulador alostérico negativo de los receptores de ácido gamma-aminobutírico tipo A que contienen subunidades alfa 5.
MRK-016: Un compuesto con efectos moduladores similares pero perfiles de selectividad y potencia diferentes.
Ro 4938581: Otro modulador con propiedades farmacológicas distintas
Propiedades
IUPAC Name |
3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGJMHPGMVUEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ONO-8590580 interact with its target and what are the downstream effects?
A1: this compound acts as a negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit (GABAA α5). These receptors are highly concentrated in the hippocampus, a brain region crucial for memory processing [, ]. this compound binds to the benzodiazepine binding site on GABAA α5 receptors, inhibiting GABA-induced chloride ion channel activity []. This inhibition enhances hippocampal long-term potentiation (LTP), a key mechanism underlying learning and memory [].
Q2: What is the relationship between the structure of this compound and its activity on GABAA α5 receptors?
A2: While specific structure-activity relationship (SAR) data for this compound hasn't been explicitly detailed in the provided research [, ], it's known that subtle modifications to the chemical structure of molecules can drastically impact their binding affinity, selectivity, and ultimately their effects on target receptors. Further research exploring SAR would be crucial to optimize this compound's properties for potential therapeutic applications.
Q3: What preclinical evidence supports the potential of this compound for treating cognitive disorders?
A3: In preclinical rodent models, this compound demonstrates promising effects on cognitive function. Orally administered this compound successfully reversed memory deficits induced by MK-801 in the passive avoidance test []. Additionally, it improved cognitive performance in the eight-arm radial maze test, demonstrating comparable or even superior efficacy to donepezil, a drug currently used to treat Alzheimer's disease []. Importantly, these cognitive benefits were not accompanied by anxiogenic or proconvulsant effects, highlighting its potential safety profile [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)
